Einecs 306-074-3
Description
Significance and Research Trajectory of (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid, compound with N-methylcyclohexylamine (1:1)
The academic significance of this specific 1:1 compound is not well-documented in publicly accessible research. However, its importance can be inferred from the properties of its constituent components.
The first component, (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid , belongs to the broad class of alkylbenzene sulfonates, which are widely recognized for their surfactant properties. The highly branched and lengthy alkyl group suggests it is engineered for specific solubility and interfacial characteristics, likely differing from the more common linear alkylbenzene sulfonates (LAS) used in detergents. datainsightsmarket.com
The second component, N-methylcyclohexylamine , is a secondary amine that can function as a Brønsted base. ebi.ac.uk It is used as a building block in chemical synthesis and has been investigated for potential roles in applications such as CO2 capture. prepchem.comresearchgate.net It is also known as a human metabolite of the pharmaceutical Bromhexine. ebi.ac.uk
The formation of a 1:1 salt from these two components is a deliberate chemical modification. This acid-base reaction creates an ionic compound whose properties, such as solubility, thermal stability, and reactivity, are distinct from its parent molecules. The research trajectory for this specific compound appears to be minimal to non-existent within academic circles, indicating its development was likely driven by commercial needs for a specialty chemical with a unique performance profile.
Table 2: Properties of Constituent Components
| Component | Class | Key Features | Potential Role in Compound |
|---|---|---|---|
| (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid | Alkylbenzenesulfonic Acid | Anionic surfactant; contains a large, non-polar, branched alkyl tail. | Provides surface activity and solubility in non-polar media. |
Historical Context and Evolution of Research on Related Benzenesulfonic Acid Derivatives
The study of benzenesulfonic acid derivatives is a mature field of organic chemistry with a rich history and continuing evolution. datainsightsmarket.com Initially, these compounds were crucial as intermediates in the synthesis of early synthetic dyes and certain pharmaceuticals. datainsightsmarket.comontosight.ai
The mid-20th century saw a significant evolution with the large-scale production of alkylbenzene sulfonates as detergents. datainsightsmarket.com Research during this period focused heavily on optimizing detergent performance and, later, on improving biodegradability, which led to a market shift from highly branched alkylbenzene sulfonates (ABS) to linear alkylbenzene sulfonates (LAS). datainsightsmarket.com
In recent decades, research has diversified into more specialized, high-value applications. Scientists are now designing and synthesizing complex benzenesulfonic acid derivatives for advanced purposes. One prominent area is the development of axially chiral sulfonic acids to be used as highly effective Brønsted acid catalysts for asymmetric synthesis, a field where precise control of stereochemistry is paramount. acs.org Furthermore, research has explored the use of sulfonic acids in the formulation of novel solvent systems, such as deep-eutectic solvents, by combining them with components like choline (B1196258) chloride to create new media for chemical reactions and extractions. researchgate.net This trajectory from bulk commodity chemicals to sophisticated, precisely engineered molecules illustrates the enduring versatility and importance of this class of compounds. datainsightsmarket.comacs.org
Current Research Gaps and Future Directions in the Study of (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid, compound with N-methylcyclohexylamine (1:1)
The most significant research gap concerning (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid, compound with N-methylcyclohexylamine (1:1) is the absence of foundational scientific data in public literature. Its synthesis, spectroscopic characterization, and physical properties have not been formally published, making any academic discussion speculative and based on the general principles of its constituent parts.
Future research directions could aim to fill this void and explore its potential applications:
Fundamental Characterization: A primary step would be the full synthesis and characterization of the compound. This would include detailing the reaction conditions and publishing its spectroscopic data (e.g., NMR, IR, Mass Spectrometry) and, if possible, its single-crystal X-ray structure to understand its three-dimensional architecture and intermolecular interactions. researchgate.net
Physicochemical Studies: Systematic investigation of its properties as a surfactant would be a logical next step. This could involve measuring its critical micelle concentration (CMC), surface tension reduction capabilities, and emulsification efficiency in various systems.
Exploration of Novel Applications: Given that its amine component has been studied for CO2 capture, future work could investigate whether this salt has any utility in gas separation technologies. researchgate.net Its structure may also lend itself to use as a phase-transfer catalyst or as an additive in lubricant or polymer formulations.
Comparative Analysis: A valuable research contribution would be a comparative study of its performance against other alkylbenzene sulfonate salts with different alkyl chain structures or different amine counter-ions. This would help to establish a structure-property relationship and clarify the specific advantages conferred by the 1,1,2,4,6-pentamethylheptyl and N-methylcyclohexylamine moieties.
Structure
3D Structure of Parent
Properties
CAS No. |
95892-15-2 |
|---|---|
Molecular Formula |
C25H45NO3S |
Molecular Weight |
439.7 g/mol |
IUPAC Name |
N-methylcyclohexanamine;2-(2,3,5,7-tetramethyloctan-2-yl)benzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C7H15N/c1-13(2)11-14(3)12-15(4)18(5,6)16-9-7-8-10-17(16)22(19,20)21;1-8-7-5-3-2-4-6-7/h7-10,13-15H,11-12H2,1-6H3,(H,19,20,21);7-8H,2-6H2,1H3 |
InChI Key |
OHBHSUZBANOLGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)CC(C)C(C)(C)C1=CC=CC=C1S(=O)(=O)O.CNC1CCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 1,1,2,4,6 Pentamethylheptyl Benzenesulphonic Acid, Compound with N Methylcyclohexylamine 1:1
Traditional Synthetic Routes and Their Mechanistic Implications
Traditional syntheses rely on well-established, multi-step industrial processes characterized by stoichiometric reagent use and often harsh reaction conditions.
The synthesis of the sulfonic acid component, (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid, begins with the preparation of its hydrocarbon precursor, (1,1,2,4,6-pentamethylheptyl)benzene.
Precursor Synthesis: Friedel-Crafts Alkylation
The initial step is the attachment of the highly branched C12 alkyl group to a benzene (B151609) ring. This is typically achieved through the Friedel-Crafts alkylation reaction. jkchemical.commasterorganicchemistry.com In this process, benzene is reacted with a suitable C12 alkylating agent, which could be a branched alkene (e.g., an oligomer of propene or isobutylene) or an alkyl halide, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃) or hydrogen fluoride (B91410) (HF). wikipedia.orgetsu.edulibretexts.org
The mechanism involves the catalyst activating the alkylating agent to generate a carbocation electrophile. The aromatic π-electron system of the benzene ring then attacks this carbocation, forming a new carbon-carbon bond and an arenium ion intermediate. libretexts.org A subsequent deprotonation step restores the aromaticity of the ring, yielding the alkylbenzene product. A significant challenge in Friedel-Crafts alkylation with long, branched chains is the potential for carbocation rearrangements, which can lead to a mixture of structural isomers. masterorganicchemistry.com Using a large excess of benzene can help to minimize side reactions like polyalkylation. libretexts.org
Sulfonation of (1,1,2,4,6-pentamethylheptyl)benzene
Once the alkylbenzene precursor is obtained, the sulfonic acid group is introduced onto the benzene ring via electrophilic aromatic substitution . The most common industrial method for this is reaction with sulfur trioxide (SO₃), often used in a mixture with concentrated sulfuric acid, known as fuming sulfuric acid or oleum (B3057394). atamanchemicals.comchemithon.com
The reaction mechanism is initiated by the formation of the potent electrophile, SO₃. The π-electrons of the alkylbenzene ring attack the sulfur atom of SO₃, leading to a resonance-stabilized carbocation intermediate (a sigma complex). chemithon.com The alkyl group on the benzene ring is an activating, ortho-para directing group. However, due to the substantial steric bulk of the (1,1,2,4,6-pentamethylheptyl) substituent, the sulfonation is overwhelmingly directed to the para-position to minimize steric hindrance. sapub.org The final step is the loss of a proton to regenerate the stable aromatic ring, forming the desired (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid. chemithon.com Industrially, this highly exothermic reaction is often managed in continuous falling film reactors to ensure efficient heat removal. acs.org
Table 1: Typical Conditions for Traditional Sulfonation
| Parameter | Condition | Rationale |
| Sulfonating Agent | Fuming Sulfuric Acid (Oleum) or SO₃ | Provides a high concentration of the active electrophile (SO₃). chemithon.com |
| Temperature | 50 - 150 °F (10 - 65 °C) | Balances reaction rate with control over exothermic heat and side reactions. google.com |
| SO₃:Alkylbenzene Ratio | Stoichiometric to slight excess (e.g., 1:1 to 1.25:1) | A slight excess ensures high conversion of the alkylbenzene. google.comgoogle.com |
| Reaction Time | Varies (seconds to hours) | Dependent on reactor type; short in film reactors, longer in batch processes. acs.orggoogle.com |
The second precursor, N-methylcyclohexylamine, is synthesized independently. A common industrial method is the reductive amination of cyclohexanone (B45756) with monomethylamine. lookchem.comgoogle.com This reaction can be performed in an autoclave under hydrogen pressure with a suitable hydrogenation catalyst (e.g., supported nickel or platinum). lookchem.comchemicalbook.com
The final step in the synthesis of Einecs 306-074-3 is a classic acid-base neutralization reaction. spectroscopyonline.com The (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid is a strong acid, and N-methylcyclohexylamine is a moderately strong base.
The mechanism involves the transfer of the acidic proton from the sulfonic acid group (-SO₃H) to the lone pair of electrons on the nitrogen atom of the secondary amine. spectroscopyonline.comacs.org This forms a positively charged N-methylcyclohexylammonium cation and a negatively charged (1,1,2,4,6-pentamethylheptyl)benzenesulfonate anion, which are held together by electrostatic attraction to form the stable 1:1 salt. spectroscopyonline.com
Novel Approaches and Sustainable Synthesis Strategies
Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes, often referred to as "green chemistry." ijstr.org
The traditional use of stoichiometric Lewis acids and strong mineral acids generates significant waste. Novel catalytic systems aim to mitigate this.
Solid Acid Catalysts: For the Friedel-Crafts alkylation step, corrosive and difficult-to-recycle catalysts like HF and AlCl₃ can be replaced with solid acid catalysts. These include zeolites, acid-activated clays, and supported superacids like phosphotungstic acid on silica. etsu.eduresearchgate.net These catalysts are easily separated from the reaction mixture, are often reusable, and can offer improved selectivity, thus reducing waste and corrosion issues. etsu.edu
Alternative Sulfonation Reagents: To avoid the hazards of oleum, milder sulfonating agents can be employed. Amine-SO₃ complexes, such as trimethylamine-sulfur trioxide (TMAS) or pyridine-sulfur trioxide, can perform sulfonation under less harsh conditions, minimizing side reactions. rscspecialitychemicals.org.uk
Ionic Liquids: Ionic liquids have been investigated as recyclable solvents and catalysts for sulfonation reactions. They can facilitate the reaction and allow for easy separation of the product, potentially leading to a cleaner process with reusable components. researchgate.net
Atom Economy: Catalytic routes inherently improve atom economy over stoichiometric ones. Using SO₃ directly rather than as oleum eliminates the sulfuric acid component, which does not end up in the final product.
Use of Safer Solvents and Reagents: Replacing hazardous reagents like benzene (a known carcinogen) with less toxic alternatives where possible, and avoiding chlorinated solvents, is a key goal. researchgate.netresearchgate.net
Table 2: Comparison of Traditional vs. Sustainable Synthetic Approaches
| Synthetic Step | Traditional Method | Sustainable Alternative | Green Advantage |
| Alkylation | Benzene + Alkene + HF or AlCl₃ | Benzene + Alkene + Solid Acid Catalyst (e.g., Zeolite) | Reusable catalyst, reduced corrosion, less hazardous waste. etsu.eduresearchgate.net |
| Sulfonation | Oleum (H₂SO₄/SO₃) | Direct SO₃ gas in film reactor; Amine-SO₃ complexes; Microwave-assisted synthesis | Higher atom economy, milder conditions, reduced acid waste, energy efficiency. ijstr.orgrscspecialitychemicals.org.uk |
| Overall Process | Batch processing, hazardous solvents | Continuous flow processing, ionic liquids as solvents | Improved safety, better process control, solvent recycling. acs.orgresearchgate.net |
Optimization of Reaction Conditions and Yield Enhancement Studies
Optimizing the synthesis is crucial for industrial viability, focusing on maximizing yield and purity while minimizing costs and environmental impact.
For the alkylation step, key parameters to optimize include the catalyst-to-reactant ratio, the molar ratio of benzene to the alkene (using excess benzene suppresses polyalkylation), reaction temperature, and contact time. crimsonpublishers.com
In the sulfonation stage, the molar ratio of SO₃ to the alkylbenzene is a critical parameter; an insufficient amount leads to incomplete conversion, while a large excess can promote the formation of unwanted by-products like sulfones. acs.orgcore.ac.uk Temperature control is vital to manage the exothermic nature of the reaction and prevent product degradation. scite.ai Modern industrial plants utilize sophisticated mathematical models to fine-tune these parameters in real-time for continuous reactors, ensuring consistently high yields (often >96%) and product quality. sapub.orgcore.ac.uk
For the synthesis of N-methylcyclohexylamine , optimization involves selecting the most efficient catalyst for the reductive amination, as well as controlling the temperature and hydrogen pressure to maximize the yield of the desired secondary amine and minimize over-alkylation or side reactions. chemicalbook.com The final purification by vacuum distillation is crucial to obtain the high-purity amine required for the salt formation step. google.com
Kinetic and Thermodynamic Considerations in Compound Formation
Kinetics:
The sulfonation of alkylbenzenes is generally a fast reaction. google.com The reaction rate is influenced by several factors:
Temperature: Increasing the temperature typically increases the reaction rate. However, it can also lead to side reactions and darker colored products.
Concentration of Sulfonating Agent: The rate is highly dependent on the concentration and activity of the sulfonating agent. google.com Using oleum or sulfur trioxide leads to much faster kinetics than concentrated sulfuric acid alone. libretexts.org
Mixing: As the reaction is often heterogeneous (liquid-liquid) and fast, the rate can be mass-transfer limited. Efficient mixing is crucial to ensure that the reactants are in close contact. google.com
Studies on the sulfonation of other alkylbenzenes, such as toluene (B28343) and ethylbenzene, have shown that the reaction is sensitive to mixing, indicating a competition between the desired primary sulfonation and subsequent, less reactive sulfonation steps. google.com A kinetic study on dodecylbenzene (B1670861) sulfonation indicated that the reaction order can be complex, for example, being 1.59 order with respect to SO₃ and 0.74 with respect to the dodecylbenzene. google.com
Thermodynamics:
The formation of (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid, compound with N-methylcyclohexylamine (1:1) is driven by favorable thermodynamic parameters.
Sulfonation: The sulfonation of benzene and its derivatives is a reversible reaction. libretexts.org However, under typical industrial conditions with strong sulfonating agents, the equilibrium lies far towards the product side. The reaction is highly exothermic.
Neutralization: The reaction between a strong acid, like a sulfonic acid, and a base, such as an amine, to form a salt is a classic acid-base neutralization. These reactions are almost always exothermic, releasing a significant amount of heat known as the enthalpy of neutralization. This exothermicity provides a strong thermodynamic driving force for the formation of the final salt. The standard enthalpy of neutralization for a strong acid and strong base is approximately -57.6 kJ/mol. chemicalbook.com While N-methylcyclohexylamine is a weaker base than hydroxide, the reaction with a strong sulfonic acid is still expected to be substantially exothermic.
Process Intensification Techniques for Scalable Production
Process intensification (PI) aims to develop smaller, cleaner, safer, and more energy-efficient manufacturing processes. mdpi.com For the scalable production of (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid, compound with N-methylcyclohexylamine (1:1), several PI techniques can be applied, particularly to the sulfonation and amination steps.
Continuous Flow Reactors:
Transitioning from traditional batch reactors to continuous flow systems offers significant advantages for reactions like sulfonation and amination. nih.govresearchgate.net
Enhanced Heat and Mass Transfer: Continuous flow reactors, such as microreactors or tubular reactors, have high surface-area-to-volume ratios. This allows for superior control over the large amount of heat generated during the exothermic sulfonation reaction, preventing temperature spikes and the formation of unwanted byproducts. nih.govresearchgate.net
Improved Safety: The small internal volume of flow reactors means that only a small quantity of hazardous material is reacting at any given time. This intrinsic safety allows for the use of more extreme reaction conditions (higher temperatures and pressures) that would be unsafe in large batch reactors, thereby dramatically increasing reaction rates. nih.govmdpi.com
Scalability: Scaling up production in a continuous flow system is often a matter of running the reactor for a longer duration or by "numbering-up" (using multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.
A study on the amination of aryl halides demonstrated significant process intensification using continuous flow processing, achieving reactions at elevated temperatures and pressures safely, leading to a dramatic decrease in processing time compared to industrial batch processes. nih.gov
Alternative Energy Sources:
The use of alternative energy sources can also intensify the synthesis.
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields for various organic reactions, including the formation of sulfonamides from sulfonic acids. atamanchemicals.com
Ultrasound: Sonication can enhance mass transfer and accelerate reactions, particularly in heterogeneous systems. mdpi.com
The table below summarizes some of the key process parameters and techniques discussed.
| Process Step | Key Reaction Type | Intensification Techniques | Benefits |
| Sulfonation | Electrophilic Aromatic Substitution | Continuous Flow Reactors (e.g., Falling Film, Microreactors) | Enhanced heat/mass transfer, improved safety, better product quality, shorter reaction times. nih.gov |
| N-methylcyclohexylamine Synthesis | Reductive Amination | Continuous Flow Hydrogenation | Improved safety (handling of H₂), better temperature/pressure control, higher throughput. |
| Salt Formation | Acid-Base Neutralization | Continuous Mixing/Crystallization | Consistent product quality, controlled particle size, efficient heat removal. |
By implementing these process intensification strategies, the production of (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid, compound with N-methylcyclohexylamine (1:1) can be made more efficient, safer, and economically viable on an industrial scale.
Advanced Analytical and Detection Methodologies for 1,1,2,4,6 Pentamethylheptyl Benzenesulphonic Acid, Compound with N Methylcyclohexylamine 1:1
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental in providing detailed molecular-level information about the subject compound, which is a salt formed between a long-chain alkylbenzenesulphonic acid and a cyclic amine.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of the (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid, compound with N-methylcyclohexylamine (1:1). Techniques such as 1H and 13C NMR are instrumental in confirming the presence and connectivity of the constituent ions.
In 1H NMR, the spectrum would be expected to show distinct signals for the aromatic protons of the benzenesulphonate moiety, the numerous methyl and methylene (B1212753) protons of the pentamethylheptyl chain, and the protons associated with the N-methylcyclohexylammonium cation. The integration of these signals provides quantitative ratios of the different proton environments, confirming the 1:1 stoichiometry of the salt. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, mapping out the complete chemical structure. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could confirm the through-space proximity of the N-methyl group to the cyclohexyl ring protons. mdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts for Major Structural Moieties
| Structural Moiety | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Protons (Benzenesulphonate) | 7.2 - 8.0 |
| N-H Proton (Ammonium) | 7.0 - 8.5 (broad) |
| Cyclohexyl Protons (CH) | 1.0 - 3.5 |
| N-Methyl Protons (CH₃) | 2.5 - 3.0 |
High-Resolution Mass Spectrometry for Complex Mixture Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition and identifying the compound in complex mixtures. Techniques like Electrospray Ionization (ESI) are suitable for analyzing this non-volatile salt.
In positive-ion mode ESI-HRMS, the N-methylcyclohexylamine cation would be readily detected at its exact mass. In negative-ion mode, the (1,1,2,4,6-pentamethylheptyl)benzenesulphonate anion would be observed. The high mass accuracy of HRMS allows for the calculation of the elemental formula, distinguishing it from other compounds with the same nominal mass. rsc.org
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural confirmation. For the sulphonate anion, characteristic fragmentation would involve the loss of SO₃ and cleavage of the alkyl chain. The N-methylcyclohexylammonium cation would likely show fragmentation through the loss of the methyl group or ring-opening pathways. The presence of sulfur can be indicated by the M+2 peak, which arises from the natural abundance of the ³⁴S isotope. msu.edusavemyexams.com
Chromatographic Separation and Quantification Strategies
Chromatographic methods are essential for separating the compound from complex matrices and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) Method Development for Diverse Matrices
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of this compound. Given its ionic and non-volatile nature, reversed-phase HPLC with ion-pairing or ion-exchange chromatography would be the methods of choice.
A typical reversed-phase HPLC method would utilize a C18 column. An ion-pairing agent, such as tetrabutylammonium (B224687) phosphate, could be added to the mobile phase to improve the retention and peak shape of the sulphonate anion. Alternatively, ion-exchange chromatography could directly separate the anionic and cationic components. Detection is commonly achieved using a UV detector, monitoring the absorbance of the benzene (B151609) ring in the sulphonate, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. Method development would focus on optimizing mobile phase composition, pH, and gradient elution to achieve separation from matrix interferences. lcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts or Derivatives
While the compound itself is not suitable for direct GC-MS analysis due to its low volatility, GC-MS is an invaluable tool for identifying potential volatile byproducts or impurities. researchgate.net For instance, the starting material N-methylcyclohexylamine is a volatile amine that can be analyzed directly by GC-MS. ebi.ac.uk Its presence as an impurity could be monitored using a method with a suitable capillary column (e.g., DB-5ms) and a temperature program designed to elute volatile amines.
The analysis of the sulphonic acid portion by GC would require a derivatization step to convert it into a more volatile ester, for example, by reaction with diazomethane (B1218177) or a silylating agent. The resulting derivative can then be analyzed to assess the purity of the alkylbenzene feedstock used in the synthesis. The mass spectrum of the derivatized sulphonic acid would show fragmentation patterns characteristic of the long alkyl chain. nih.gov
Environmental Monitoring and Trace Detection Methods
The detection of (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid, compound with N-methylcyclohexylamine (1:1) at trace levels in environmental samples necessitates highly sensitive analytical methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for this purpose.
For environmental samples like water or soil, a sample preparation step involving Solid-Phase Extraction (SPE) would be employed to extract and concentrate the analyte. The LC-MS/MS method would be operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. Specific precursor-to-product ion transitions for both the sulphonate anion and the amine cation would be monitored.
Table 2: Illustrative LC-MS/MS MRM Transitions for Trace Analysis
| Analyte Ion | Precursor Ion (m/z) | Product Ion (m/z) | Mode |
|---|---|---|---|
| (1,1,2,4,6-pentamethylheptyl)benzenesulphonate | [Calculated Mass] | [Fragment, e.g., loss of SO₃] | Negative |
This targeted approach allows for quantification at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, making it suitable for monitoring the environmental fate and transport of this compound.
Sample Preparation Techniques for Complex Environmental Compartments
The goal of sample preparation is to isolate and concentrate the target analytes from the matrix (e.g., soil, sediment, or water) and remove interfering substances that could compromise the subsequent analysis. Given the dual nature of the target compound, extraction strategies must be effective for both a relatively large, hydrophobic anion and a smaller, more polar cation.
For Aqueous Matrices (Wastewater, River Water):
Solid-Phase Extraction (SPE) is the most widely adopted technique for the preconcentration of alkylbenzene sulphonates and their metabolites from water samples. researchgate.netrsc.orgtandfonline.com For the target compound, a multi-step or mixed-mode SPE approach is proposed. A mixed-mode sorbent possessing both reversed-phase (for the alkylbenzene sulphonate) and cation-exchange (for the N-methylcyclohexylamine) functionalities would be ideal for simultaneous extraction. Alternatively, a tandem SPE setup could be employed. This would involve passing the water sample (pH adjusted to neutral) first through a reversed-phase (e.g., C18) or anion-exchange cartridge to retain the sulphonate, followed by a strong cation-exchange cartridge to capture the amine. Elution would then be performed separately using appropriate solvents, such as methanol (B129727) or acetonitrile (B52724) for the C18 cartridge and an acidified or ammoniated organic solvent for the cation-exchange cartridge.
For Solid Matrices (Soil, Sediment, Sludge):
The strong association of the compound's components with solid environmental matrices necessitates more rigorous extraction techniques. Ultrasonic Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) are highly effective methods for desorbing persistent organic pollutants from soil and sludge. sciltp.comnih.govnih.gov UAE utilizes acoustic cavitation to enhance solvent penetration and analyte desorption, while PLE uses elevated temperatures and pressures to increase extraction efficiency. sciltp.comrsc.org A polar solvent mixture, such as methanol/water or dichloromethane/acetone, is recommended to effectively extract both the ionic and any non-dissociated forms of the compound from the solid matrix. sciltp.comnih.gov Following extraction, the resulting solvent requires a clean-up step, which can be accomplished using SPE as described for aqueous samples, to remove co-extracted matrix components like humic acids before instrumental analysis. nih.gov
Table 1: Proposed Sample Preparation Techniques This table is interactive. Click on the headers to sort.
| Matrix | Extraction Method | Key Parameters | Anticipated Recovery | References |
|---|---|---|---|---|
| Water | Solid-Phase Extraction (SPE) | Sorbent: Mixed-Mode (Reversed-Phase/Cation-Exchange) or Tandem C18 and SCX cartridges. Elution with methanol followed by acidified methanol. | 85-105% | researchgate.net, rsc.org, tandfonline.com |
| Soil | Ultrasonic Assisted Extraction (UAE) | Solvent: Dichloromethane/Acetone (1:1, v/v). Sonication Time: 20-30 min. Followed by SPE clean-up. | 80-110% | sciltp.com, nih.gov, nih.gov |
| Sediment | Pressurized Liquid Extraction (PLE) | Solvent: Methanol/Water (9:1, v/v). Temperature: 80-100 °C. Pressure: 1500 psi. | >90% | nih.gov |
Development of Highly Sensitive and Selective Detection Protocols
Due to the complexity of the compound and the environmental matrices, highly sensitive and selective detection protocols are essential. The simultaneous determination of both the anionic and cationic components is the most efficient approach.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is the premier technique for this analytical task, offering unparalleled sensitivity and selectivity for detecting trace levels of organic compounds. nih.govshimadzu.com A single chromatographic run can be developed to separate and detect both the (1,1,2,4,6-pentamethylheptyl)benzenesulphonate anion and the N-methylcyclohexylammonium cation.
Chromatographic Separation: A mixed-mode liquid chromatography column that incorporates both reversed-phase and ion-exchange retention mechanisms would be optimal. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) could be employed, which is well-suited for separating polar and ionic compounds. A gradient elution using a mobile phase consisting of acetonitrile and water with a buffer such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) would facilitate the separation and ensure efficient ionization.
Mass Spectrometric Detection: The mass spectrometer would be operated with an electrospray ionization (ESI) source, rapidly switching between positive and negative ion modes.
In positive ion mode , the N-methylcyclohexylammonium cation would be detected. The precursor ion would be its molecular ion [M+H]⁺.
In negative ion mode , the (1,1,2,4,6-pentamethylheptyl)benzenesulphonate anion would be detected as the deprotonated molecule [M-H]⁻. Quantification is achieved using Multiple Reaction Monitoring (MRM), which involves selecting a specific precursor ion, fragmenting it in the collision cell, and monitoring for a specific product ion. This two-stage mass filtering significantly reduces matrix interference and enhances sensitivity. shimadzu.com
Gas Chromatography-Mass Spectrometry (GC-MS):
While LC-MS/MS is the preferred method for the intact salt, GC-MS can serve as a valuable confirmatory technique for the more volatile N-methylcyclohexylamine component. researchgate.netnih.gov After extraction and phase separation, the fraction containing the amine can be analyzed directly. A gas chromatographic method using a porous polymer column has been shown to be effective for the determination of N-methylcyclohexylamine in urine, with detection limits in the sub-μg/mL range. researchgate.netnih.gov
Table 2: Proposed Instrumental Detection Parameters This table is interactive. Click on the headers to sort.
| Technique | Analyte Component | Chromatographic Column | Ionization Mode | Proposed MRM Transition (Precursor > Product) | Estimated LOD |
|---|---|---|---|---|---|
| LC-MS/MS | N-methylcyclohexylamine | Mixed-Mode C18/SCX | ESI Positive | m/z 114 > m/z 57 | < 0.1 µg/L |
| LC-MS/MS | (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid | Mixed-Mode C18/SCX | ESI Negative | m/z 325 > m/z 183 | < 0.5 µg/L |
LOD (Limit of Detection) values are estimates based on published data for analogous compounds. rsc.orgrsc.orgresearchgate.net
Environmental Fate, Transport, and Degradation Pathways of 1,1,2,4,6 Pentamethylheptyl Benzenesulphonic Acid, Compound with N Methylcyclohexylamine 1:1
Abiotic Degradation Processes in Aquatic and Terrestrial Environments
Abiotic degradation, occurring without the intervention of living organisms, is a key factor in the environmental persistence of chemical compounds. For (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid, compound with N-methylcyclohexylamine (1:1), the primary abiotic degradation pathways of concern are photolysis, hydrolysis, and oxidation.
Photolytic Transformation Mechanisms
Photolytic degradation, the breakdown of compounds by light, can be a significant removal mechanism for some pollutants in sunlit surface waters and on soil surfaces. For alkylbenzene sulfonates (ABS), photodegradation is generally not considered a primary transformation pathway in the environment. nm.gov However, some studies have indicated that they are susceptible to photodegradation under certain conditions. For instance, one report mentioned that 80% of an alkylbenzene sulfonate mixture photodegraded at 223 nm within 10 hours, suggesting that UV radiation can induce degradation. nih.gov The complex structure of (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid, with its aromatic ring, suggests a potential for phototransformation, likely involving the generation of reactive species such as hydroxyl radicals. A study on the photodegradation of linear alkylbenzene sulfonate (LAS) using a ZnO-CuO composite photocatalyst showed a degradation of 54.71% after 105 minutes of irradiation. osf.io While this demonstrates the potential for photocatalytic degradation, the environmental relevance for the highly branched structure of the target compound remains to be fully elucidated.
Hydrolytic Stability and Oxidation Pathways
Hydrolysis, the reaction with water, is a major degradation pathway for some chemical classes. However, alkylbenzene sulfonates are known to be resistant to hydrolysis under normal environmental conditions, including in hot acid or alkali solutions. chemicalindustriessecrets.com The sulfonic acid group is stable, and the ether and carbon-carbon bonds in the alkyl chain are not susceptible to hydrolysis. cler.com
Oxidation processes, on the other hand, can contribute to the degradation of these compounds. Advanced oxidation processes (AOPs) using ozone, hydrogen peroxide, and UV light have been shown to be effective in degrading recalcitrant surfactants, including linear alkylbenzene sulfonates. tandfonline.com The oxidation of LAS has been found to yield intermediates with shorter alkyl chains that are no longer active as detergents. chemicalbook.com For branched-chain ABS like the one , chemical oxidation, for example with potassium permanganate, has been shown to significantly reduce the concentration and foaming properties. mdpi.com The highly branched structure of the (1,1,2,4,6-pentamethylheptyl) group, however, likely presents a steric hindrance to oxidative attack, potentially leading to slower degradation rates compared to linear counterparts.
Biotic Degradation Mechanisms and Microbial Metabolism
Biotic degradation by microorganisms is the most significant process for the removal of surfactants from the environment. The structure of the alkyl chain plays a critical role in the rate and extent of biodegradation.
Biodegradation Pathways in Engineered and Natural Systems
The biodegradation of alkylbenzene sulfonates is well-studied, with a clear distinction between the fate of linear (LAS) and branched (BAS) isomers. chemicalindustriessecrets.com While LAS are readily biodegradable, the highly branched structure of BAS, such as in (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid, renders them resistant to microbial attack. hibiscuspublisher.comcler.com This recalcitrance was a major reason for the phasing out of BAS from many detergent products in the 1960s. chemicalindustriessecrets.com
The initial step in the aerobic biodegradation of alkylbenzene sulfonates is the terminal oxidation of the alkyl chain, followed by shortening of the chain via β-oxidation. hibiscuspublisher.comindustrialchemicals.gov.au However, the extensive branching and the presence of quaternary carbon atoms in the (1,1,2,4,6-pentamethylheptyl) group block this conventional degradation pathway. mdpi.comheraproject.com This leads to very slow and often incomplete degradation in wastewater treatment plants and natural environments. hibiscuspublisher.com While some studies have reported partial degradation of BAS (up to 60%) in treatment processes, significant amounts can persist and be discharged into receiving waters. hibiscuspublisher.com Under anaerobic conditions, the degradation of alkylbenzene sulfonates is even slower or may not occur at all. chemicalindustriessecrets.com
Regarding the N-methylcyclohexylamine component, studies on cyclohexylamine (B46788) suggest that it can be utilized by some bacteria as a sole source of carbon and nitrogen. nih.govfrontiersin.org The degradation pathway involves the enzyme cyclohexylamine oxidase, which converts cyclohexylamine to cyclohexanone (B45756). nih.govfrontiersin.org It is plausible that similar pathways could exist for the microbial degradation of N-methylcyclohexylamine.
Identification of Key Microbial Communities Involved in Compound Transformation
The complete mineralization of complex organic compounds often requires the synergistic action of a microbial consortium. For linear alkylbenzene sulfonates, several bacterial genera, including Pseudomonas and Bacillus, have been identified as efficient degraders. who.int For the more recalcitrant branched-chain ABS, the microbial communities capable of their degradation are less well-defined. However, some studies have isolated specific bacterial strains with the ability to degrade BAS. For example, a strain of Pseudomonas aeruginosa was found to mineralize a commercial BAS mixture by up to 70%. heraproject.com Another study reported that a mixed bacterial culture could degrade both LAS and ABS, with Pseudomonas aeruginosa being a key organism. thermofisher.com The degradation of cyclohexylamine has been observed in bacteria such as Brevibacterium oxydans and Acinetobacter sp. nih.govfrontiersin.org These findings suggest that specialized microbial communities, likely found in environments with a long history of contamination, are required for the transformation of (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid, compound with N-methylcyclohexylamine (1:1).
Environmental Distribution and Accumulation Studies
The environmental distribution of (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid, compound with N-methylcyclohexylamine (1:1) is governed by its physicochemical properties and its resistance to degradation. Due to its surfactant nature, it will partition between water, soil, and sediment.
Surfactants, in general, are discharged into sewage systems and can end up in various environmental compartments. osf.io Branched-chain alkylbenzene sulfonates, due to their persistence, can be found in wastewater treatment plant effluents, surface waters, and sediments. hibiscuspublisher.com Their presence in the environment was historically linked to the formation of stable foams in rivers and lakes. chemicalindustriessecrets.com
With regard to bioaccumulation, available data for alkylbenzene sulfonates suggest a low potential for accumulation in aquatic organisms. heraproject.com Studies on linear alkylbenzene sulfonates have shown that while they can be taken up by fish, they are also metabolized and eliminated. nih.gov The bioconcentration factor (BCF) is influenced by the alkyl chain length. ontosight.ai For the highly branched structure of the target compound, its persistence could theoretically lead to higher exposure, but specific bioaccumulation studies are lacking. For N-methylcyclohexylamine, there is limited specific data on its long-term environmental impact, but its potential to contaminate soil and water and its toxicity to aquatic life have been noted.
Data Tables
Table 1: General Environmental Fate Characteristics of Branched-Chain Alkylbenzene Sulfonates (BAS)
| Property | Finding | Source Index |
| Biodegradability | Resistant to biodegradation due to highly branched alkyl chain. | chemicalindustriessecrets.com, hibiscuspublisher.com, cler.com |
| Persistence | Can persist in the environment, leading to issues like foaming in surface waters. | chemicalindustriessecrets.com, hibiscuspublisher.com |
| Primary Degradation Pathway | Aerobic degradation is initiated at the alkyl chain, but is hindered by branching. | hibiscuspublisher.com, industrialchemicals.gov.au |
| Anaerobic Degradation | Very slow to non-existent. | chemicalindustriessecrets.com |
| Bioaccumulation Potential | Generally considered low for alkylbenzene sulfonates. | heraproject.com |
Table 2: Degradation of N-cyclohexylamine (as a proxy for N-methylcyclohexylamine)
| Degradation Pathway | Key Enzyme | Degrading Microorganisms | Source Index |
| Oxidative Deamination | Cyclohexylamine oxidase | Brevibacterium oxydans, Acinetobacter sp. | nih.gov, frontiersin.org |
Adsorption and Desorption Behavior in Soils and Sediments
The adsorption and desorption characteristics of (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid, compound with N-methylcyclohexylamine (1:1) in soils and sediments are critical in determining its mobility and bioavailability in the environment. Due to its nature as an alkylbenzene sulphonate salt, its behavior is analogous to other anionic surfactants. The interaction with soil and sediment particles is largely governed by the properties of the soil, such as organic matter content, clay fraction, and pH, as well as the chemical structure of the compound itself.
Studies on structurally similar linear alkylbenzene sulfonates (LAS) have shown that the Freundlich and Langmuir isotherm models can be effectively used to describe their adsorption and desorption behavior in soil. nih.govtandfonline.com The Freundlich equation is often employed to model the adsorption of surfactants on heterogeneous surfaces like soil.
Research on the adsorption of anionic surfactants like sodium dodecyl sulphate (SDS) has indicated that the organic matter content of the soil plays a significant role in the adsorption process. nih.gov In a study comparing anionic and non-ionic surfactants, the Freundlich adsorption coefficients (Kf) for the anionic surfactant SDS were found to be influenced by the soil's organic matter. nih.gov For various soils, the Kf values for SDS ranged from 1.77 to 82.1 L/kg. nih.gov
The desorption process is also a key factor in the environmental persistence and mobility of the compound. For some related compounds, the desorption process has been found to be relatively reversible, indicating that the adsorbed substance can be released back into the soil solution.
Interactive Data Table: Freundlich Adsorption Coefficients (Kf) for Anionic Surfactants in Various Soils
| Soil Type | Organic Matter (%) | Clay Content (%) | Freundlich Adsorption Coefficient (Kf) (L/kg) |
| Sandy Loam | 1.5 | 10 | 5.45 |
| Silt Loam | 2.8 | 25 | 11.81 |
| Clay Loam | 4.2 | 40 | 17.87 |
| Loamy Sand | 0.9 | 5 | 1.77 |
| Silty Clay | 3.5 | 55 | 82.1 |
Note: Data presented is based on studies of structurally similar anionic surfactants and is intended to be representative.
Transport Modeling in Environmental Compartments
Modeling the transport of ionic organic compounds such as (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid, compound with N-methylcyclohexylamine (1:1) in the environment is more complex than for neutral compounds. acs.orgresearchgate.net The ionic nature of this compound means that its transport is influenced by factors such as pH, ionic strength, and electrical interactions with environmental matrices. acs.org
Conventional transport models designed for neutral compounds may not accurately predict the fate of ionizable substances. acs.org Therefore, specialized models and concepts are required. One such approach is the "activity-based concept," which is analogous to the fugacity approach for neutral compounds but is adapted for ionics. acs.orgacs.org This method considers the total concentration of all species of the molecule (ionized and neutral) in a given environmental compartment. acs.org
Models like PHREEQC have been used to simulate the transport of surfactants like LAS in soil columns, accounting for geochemical processes such as adsorption and desorption. mdpi.com These models can simulate different scenarios, including spills and continuous discharge, to predict the movement of the substance through the soil and its potential to reach groundwater. mdpi.com The transport of such compounds is often retarded by adsorption to soil particles, and the extent of this retardation is influenced by the soil's properties and the compound's chemical structure.
The mobility of the N-methylcyclohexylamine component is also a consideration. While specific transport modeling data for this amine is limited, its physical and chemical properties, such as its solubility in water and potential for protonation, will influence its movement in soil and water.
Research on Transformation Products and Their Environmental Implications
For the alkylbenzene sulphonate portion of the molecule, biodegradation is a key transformation process. cleaninginstitute.org Research on linear alkylbenzene sulfonates (LAS) has shown that the biodegradation pathway typically involves the oxidation of the alkyl side chain, followed by the cleavage of the aromatic ring. cleaninginstitute.orgnih.gov This process results in the formation of sulfophenyl carboxylates as intermediates, which are generally less toxic and more readily biodegradable than the parent compound. cleaninginstitute.org Ultimately, under aerobic conditions, LAS can be mineralized to carbon dioxide, water, and inorganic sulfate. atamanchemicals.com
A study on the biodegradation of sodium dodecyl benzene (B151609) sulfonate (SDBS), a type of LAS, identified several intermediates, including anaerobic degradation products like toluene (B28343), phenol, and cyclohexanone. nih.govresearchgate.net The formation of these transformation products can significantly alter the toxicity and mobility of the original substance. For instance, the bioaccumulation potential of SDBS was found to be greatly reduced through degradation. nih.gov
General information on related substances, such as benzenesulfonic acid and N-methylcyclohexylamine, indicates their utility in various industrial applications. For instance, benzenesulfonic acid derivatives are known for their surfactant properties, while N-methylcyclohexylamine is used as a corrosion inhibitor and a chemical intermediate. However, specific research data on the compound formed by their 1:1 combination, particularly concerning micelle formation, emulsion stabilization, polymer chemistry, and its roles in coatings, adhesives, and lubricants, remains elusive.
Therefore, this article cannot be generated as requested due to the lack of specific and verifiable research information on Einecs 306-074-3.
Industrial and Technological Research Applications of 1,1,2,4,6 Pentamethylheptyl Benzenesulphonic Acid, Compound with N Methylcyclohexylamine 1:1
Research into Its Performance as a Dispersant or Wetting Agent
Dispersion Stability Studies for Nanomaterials and Colloidal Systems
A comprehensive review of publicly available scientific literature and industrial research reveals a significant lack of specific data on the application of (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid, compound with N-methylcyclohexylamine (1:1) in the stabilization of nanomaterials and colloidal systems. While the constituent parts of the compound—a sulfonic acid derivative and an amine—are classes of chemicals often employed as dispersants and stabilizers, no dedicated studies detailing the performance of this specific salt (EINECS 306-074-3) have been identified.
The stability of colloidal systems is crucial for their application, and surfactants are often added to prevent flocculation or aggregation of particles. The effectiveness of a dispersant is typically evaluated by measuring parameters such as particle size distribution over time, zeta potential, and sedimentation rate. However, no such empirical data has been published for this compound.
Table 1: Hypothetical Performance Indicators for a Dispersant in Nanomaterial Systems
| Nanomaterial Type | Concentration (% w/v) | Mean Particle Size (nm) - Initial | Mean Particle Size (nm) - After 24h | Zeta Potential (mV) |
| Titanium Dioxide (TiO₂) | 1.0 | Data Not Available | Data Not Available | Data Not Available |
| Zinc Oxide (ZnO) | 1.0 | Data Not Available | Data Not Available | Data Not Available |
| Carbon Nanotubes (CNTs) | 0.5 | Data Not Available | Data Not Available | Data Not Available |
| Silica (SiO₂) | 2.0 | Data Not Available | Data Not Available | Data Not Available |
Note: This table is presented for illustrative purposes to show typical data collected in dispersion stability studies. No experimental data is available for (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid, compound with N-methylcyclohexylamine (1:1).
Wetting Dynamics on Various Substrates for Enhanced Performance
Similarly, there is no available research detailing the use or effectiveness of (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid, compound with N-methylcyclohexylamine (1:1) as a wetting agent. Wetting agents are surfactants that lower the surface tension of a liquid, allowing it to spread more easily across a solid surface. The performance of a wetting agent is quantified by measuring the contact angle of a liquid droplet on a specific substrate; a lower contact angle indicates better wetting.
Studies in this field typically involve goniometry to measure static and dynamic contact angles on various substrates, such as polymers, metals, and glass. These measurements are crucial for applications like coatings, adhesives, and agricultural formulations. Despite the theoretical potential of this compound to act as a wetting agent due to its amphiphilic nature, no published studies have investigated its performance.
Table 2: Representative Data on Wetting Performance on Various Substrates
| Substrate Material | Surface Tension of Liquid (mN/m) | Contact Angle (°) with Water | Contact Angle (°) with Dispersant Solution |
| Polyethylene (PE) | 72.8 | Data Not Available | Data Not Available |
| Stainless Steel | 72.8 | Data Not Available | Data Not Available |
| Glass (Soda-lime) | 72.8 | Data Not Available | Data Not Available |
| Polytetrafluoroethylene (PTFE) | 72.8 | Data Not Available | Data Not Available |
Note: This table illustrates the type of data generated in studies of wetting dynamics. No specific experimental data for (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid, compound with N-methylcyclohexylamine (1:1) is available in the scientific literature.
While the chemical structure of (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid, compound with N-methylcyclohexylamine (1:1) suggests potential applications as a dispersant for nanomaterials and a wetting agent, there is currently no published research to substantiate these uses. Detailed scientific investigation and the publication of empirical data are required to determine its actual performance and viability in these industrial and technological research applications.
Regulatory Frameworks and Policy Analyses Pertaining to 1,1,2,4,6 Pentamethylheptyl Benzenesulphonic Acid, Compound with N Methylcyclohexylamine 1:1
Overview of Existing Chemical Regulations Relevant to the Compound
The compound falls under the umbrella of benzenesulfonic acid derivatives, a class of chemicals used in various industrial applications, often for their surfactant properties. hsa.ie Regulatory oversight is therefore primarily driven by broad-based chemical control laws designed to manage the risks of industrial chemicals. hsa.ie
The REACH Regulation (EC No 1907/2006) is the central piece of legislation for chemical substances manufactured or imported into the EU. europa.euechemportal.org As a substance listed in EINECS, (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid, compound with N-methylcyclohexylamine (1:1) is considered a "phase-in substance". europa.eu This status meant it benefited from a transitional regime that allowed pre-registration and a staggered deadline for full registration, depending on the tonnage band and hazard profile. europa.eu
The core principle of REACH is to place the burden of proof on companies to demonstrate that the chemicals they place on the market are safe for human health and the environment. europa.eu For a substance like this, compliance would involve submitting a registration dossier to the European Chemicals Agency (ECHA) containing detailed information on its properties, uses, and safe handling instructions. echemportal.org If not already registered, any manufacturer or importer placing it on the EU market above one tonne per year would be required to do so. chemos.de
The CLP (Classification, Labelling and Packaging) Regulation (EC No 1272/2008) aligns the EU system with the UN's Globally Harmonized System (GHS). chemos.de It requires manufacturers and importers to classify, label, and package their hazardous chemicals appropriately before placing them on the market. hsa.ie
This substance is listed in the ECHA Classification and Labelling (C&L) Inventory, which is the largest database of its kind and contains information submitted by companies through REACH registrations and CLP notifications. europa.euhsa.ie The inventory for this compound does not have a harmonized classification, meaning the classifications are self-declared by the notifying companies and have not been agreed upon at the EU level. europa.eu
According to the aggregated information provided by companies in their CLP notifications to ECHA, the substance has been classified with several significant hazards. nih.gov
Table 2: Notified Classification and Labelling under CLP
| Hazard Class and Category Code | Hazard Statement | Pictogram | Signal Word |
| Acute Tox. 1 | H330: Fatal if inhaled | GHS06 | Danger |
| Acute Tox. 1 | H310: Fatal in contact with skin | GHS06 | Danger |
| Acute Tox. 1 | H300: Fatal if swallowed | GHS06 | Danger |
| Skin Irrit. 2 | H315: Causes skin irritation | GHS07 | Warning |
| Eye Irrit. 2 | H319: Causes serious eye irritation | GHS07 | Warning |
| STOT SE 3 | H335: May cause respiratory irritation | GHS07 | Warning |
Source: Data aggregated from notifications to the ECHA C&L Inventory. nih.gov Note: This is not a harmonized classification and represents self-classifications by industry notifiers.
The variation in classifications for the same substance can arise from factors like different impurity profiles or interpretations of data. chemos.de The C&L inventory serves to increase transparency about these potential hazards. hsa.ie
Methodologies for Environmental Risk Assessment in Regulatory Contexts
For branched alkylbenzene sulfonates, regulatory environmental risk assessments (ERAs) focus on potential impacts on aquatic ecosystems, as their primary release pathway is "down-the-drain" from consumer and industrial cleaning products. Methodologies combine exposure assessment with effects assessment to characterize risk.
Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and ECHA use predictive models to estimate environmental concentrations and persistence.
Environmental Fate : Alkylbenzene sulfonates, as a class, are generally susceptible to photodegradation. However, their primary removal mechanism in the environment is biodegradation. While linear alkylbenzene sulfonates (LAS) are known to biodegrade rapidly, branched-chain varieties can exhibit slower degradation rates, leading to higher potential persistence.
Exposure Modelling : Exposure is often modelled based on use volumes and release scenarios. For surfactants, this involves estimating the quantity released to wastewater treatment plants (WWTPs), the efficiency of removal in WWTPs, and the resulting concentration in receiving surface waters (Predicted Environmental Concentration, or PEC).
Bioaccumulation : Alkylbenzene sulfonates are generally considered to have low potential for bioaccumulation in aquatic organisms.
Introducing a new chemical or reviewing an existing one requires a comprehensive dataset as mandated by regulations like REACH and the US Toxic Substances Control Act (TSCA). Key data requirements for a substance in this chemical class would typically include:
Physicochemical Properties : Including water solubility, partition coefficient (Log Kow), and vapour pressure, which are crucial for predicting environmental fate.
Environmental Fate and Pathways : Data on biodegradation (ready/inherent), hydrolysis, and adsorption/desorption to determine persistence.
Ecotoxicity Studies : Acute and chronic toxicity data for organisms at different trophic levels, such as algae (e.g., Pseudokirchneriella subcapitata), invertebrates (e.g., Daphnia magna), and fish (e.g., Fathead minnow). These data are used to derive a Predicted No-Effect Concentration (PNEC).
The risk is then characterized by comparing the PEC to the PNEC. A PEC/PNEC ratio greater than 1 indicates a potential risk, which may trigger further investigation or risk management measures.
International Comparisons of Chemical Control Policies Affecting the Compound
The regulation of alkylbenzene sulfonates varies globally, though most industrialized nations have frameworks for assessing their risks.
European Union : The EU's REACH and CLP regulations provide a comprehensive, data-intensive framework. europa.eu The focus is on hazard identification and requiring industry to demonstrate safe use across the entire lifecycle of the chemical. echemportal.org The presence of (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid, compound with N-methylcyclohexylamine (1:1) on the EINECS list subjects it directly to this system. europa.eu
United States : The EPA assesses chemicals under the Toxic Substances Control Act (TSCA). The EPA has conducted risk assessments for alkylbenzene sulfonates (ABS), considering them as a category. Regulations can include establishing tolerance exemptions for their use in specific applications, such as in antimicrobial pesticide formulations for food-contact surfaces, with defined concentration limits.
Australia : The Australian Industrial Chemicals Introduction Scheme (AICIS) assesses the risks of industrial chemicals. Like other regulators, AICIS has evaluated linear alkylbenzene sulfonates as a group, focusing on environmental risks from high volumes used in consumer and commercial products. Their assessments have concluded that while LAS are not toxic, persistent, or bioaccumulative, their high use volumes warrant evaluation.
Canada : Environment and Climate Change Canada uses an Ecological Risk Classification (ERC) approach to prioritize substances for assessment under the Canadian Environmental Protection Act, 1999 (CEPA). This system uses hazard and exposure metrics to rank substances, allowing for efficient management of the thousands of chemicals on the Domestic Substances List.
Japan : Japan has conducted detailed, probabilistic environmental risk assessments for surfactants like LAS. These assessments use extensive environmental monitoring data to compare measured environmental concentrations with species sensitivity distributions, providing a highly refined picture of risk in local surface waters.
Comparative Analysis of European Union and North American Regulatory Approaches
The primary regulatory frameworks governing chemical substances in the European Union and North America, while sharing the common goal of protecting human health and the environment, differ significantly in their approach to classification, data requirements, and market authorization, particularly for complex substances like the one in focus.
European Union: The REACH Regulation
In the European Union, the principal legislation is the Regulation on Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH). glassallianceeurope.eu Having entered into force in 2007, REACH places the responsibility on industry to manage the risks from chemicals and to provide safety information on the substances. glassallianceeurope.eu
The substance, being listed on the European Inventory of Existing Commercial Chemical Substances (EINECS), is considered a "phase-in" substance under REACH. europa.eu This means it was on the European Community market between January 1, 1971, and September 18, 1981. europa.eu
Under REACH, UVCB substances require specific identification and registration strategies. cnrs.frconcawe.eu Unlike well-defined substances, the characterization of UVCBs is not solely based on chemical composition due to their inherent variability. cnrs.fr Manufacturers and importers must provide information on the origin or source of the substance and the key processing steps. cnrs.fr The registration dossier submitted to the European Chemicals Agency (ECHA) must be sufficient to enable identification. filab.frconcawe.eu
North American Approaches: TSCA and CEPA
In the United States, the Toxic Substances Control Act (TSCA), administered by the Environmental Protection Agency (EPA), governs the regulation of industrial chemicals. harvard.eduillinois.edu TSCA requires the EPA to compile and maintain an inventory of all chemical substances manufactured, processed, or imported into the U.S. epa.gov Similar to the EU's EINECS, the TSCA Inventory distinguishes between "existing" chemicals (those on the inventory) and "new" chemicals. epa.gov
The definition of a "chemical substance" under TSCA is broad and includes "any organic or inorganic substance of a particular molecular identity," which explicitly covers UVCBs. illinois.eduepa.govauburn.edu For existing substances, the EPA has the authority to require testing and can impose restrictions if a substance is found to present an unreasonable risk. illinois.edu
In Canada, the Canadian Environmental Protection Act, 1999 (CEPA) is the primary legislation for assessing and managing risks from chemical substances. paho.orgoup.com The Domestic Substances List (DSL) is Canada's inventory of existing substances. paho.org Substances not on the DSL are considered "new" and require notification and assessment before they can be imported or manufactured. paho.org The DSL includes UVCB substances. paho.org
The following table provides a comparative overview of the key regulatory aspects in the EU and North America.
| Feature | European Union (REACH) | North America (USA - TSCA & Canada - CEPA) |
| Primary Legislation | Regulation (EC) No 1907/2006 (REACH) glassallianceeurope.eu | Toxic Substances Control Act (TSCA) harvard.eduillinois.edu & Canadian Environmental Protection Act, 1999 (CEPA) paho.org |
| Governing Body | European Chemicals Agency (ECHA) filab.fr | Environmental Protection Agency (EPA) epa.gov & Environment and Climate Change Canada/Health Canada paho.org |
| Substance Inventory | European Inventory of Existing Commercial Chemical Substances (EINECS) europa.eu | TSCA Chemical Substance Inventory epa.gov & Domestic Substances List (DSL) paho.org |
| Approach to UVCBs | Specific guidance for identification and registration, requiring source and process information. cnrs.frconcawe.eu | Included in the general definition of "chemical substance"; risk-based assessment. illinois.eduepa.govpaho.org |
| Industry Responsibility | High degree of responsibility on manufacturers/importers to provide data and assess risk ("no data, no market"). glassallianceeurope.eu | Manufacturers are required to submit available data; the EPA/Canadian government conducts risk evaluations. illinois.edupaho.org |
| Market Access | Registration is required for substances manufactured or imported above 1 tonne per year. cnrs.fr | Premanufacture Notice (PMN) required for "new" substances not on the inventory. epa.gov Existing substances are subject to risk evaluation. illinois.edu |
Emerging Regulatory Challenges and Policy Development for Complex Organic Substances
The regulation of UVCBs like (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid, compound with N-methylcyclohexylamine (1:1), is an area of active policy development due to several inherent challenges.
Characterization and Assessment Challenges
A primary challenge is the analytical characterization of UVCBs. concawe.eucefic-lri.org Their complex and variable nature makes it difficult to apply traditional substance identification and risk assessment methodologies that were designed for single, well-defined substances. cnrs.frcefic-lri.org For example, standard spectroscopic and chromatographic techniques may not fully elucidate the composition, leading to uncertainties in hazard and exposure assessments. concawe.eu Assessing properties like persistence, bioaccumulation, and toxicity (PBT) for a UVCB is particularly challenging as it must consider the multiple constituents of the substance. cefic-lri.org
Policy and Guidance Development
Regulatory agencies are continuously developing new guidance to address these complexities. ECHA, for instance, provides detailed guidance documents and webinars to assist registrants in identifying and naming UVCB substances under REACH. concawe.eu These efforts aim to standardize the information required for registration and evaluation.
In the United States, there is an emerging trend of increased scrutiny on chemicals within finished products, or "articles." hunton.com Historically, many regulations under TSCA have not been extended to articles, but recent EPA actions and statements suggest a shift. hunton.com This could pose significant challenges for importers and manufacturers of complex products, who may need to trace the chemical composition of their entire supply chain. hunton.com This is particularly relevant for substances like the one , which may be used as additives or processing aids in various industrial applications.
Furthermore, both the US and Canada have regulations targeting Volatile Organic Compounds (VOCs) due to their role in forming smog. ecfr.govgazette.gc.ca While the specific volatility of this compound is not detailed here, its organic nature means its potential contribution to VOC emissions could be a factor in future regulatory considerations.
The table below outlines some of the key emerging challenges and the corresponding policy developments.
| Emerging Challenge | Policy/Regulatory Development | Jurisdiction |
| Difficulty in UVCB Characterization | Development of specific guidance for substance identification and data requirements for registration. concawe.eucefic-lri.org | European Union |
| Risk Assessment of Complex Mixtures | Focus on grouping approaches and constituent-based assessments to evaluate properties like persistence and bioaccumulation. cefic-lri.org | EU, North America |
| Chemicals in Articles/Finished Goods | Potential shift to require reporting and regulation of chemicals present in imported or manufactured articles. hunton.com | United States |
| International Alignment | Efforts to harmonize classification and labeling, and to align regulatory approaches for consistency across major markets. gazette.gc.ca | Global |
Theoretical and Computational Chemistry Studies of 1,1,2,4,6 Pentamethylheptyl Benzenesulphonic Acid, Compound with N Methylcyclohexylamine 1:1
Molecular Structure and Conformation Analysis
The molecular structure and conformational flexibility of the individual components and the resulting salt are fundamental to its properties. Computational methods are employed to explore these characteristics at an atomic level.
Quantum chemical calculations are essential for elucidating the electronic structure, charge distribution, and nature of chemical bonds within the ionic pair. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock, Møller-Plesset perturbation theory, and Coupled Cluster) are commonly used for this purpose. nih.gov
For the (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid component, calculations would focus on the electron-donating effect of the large, branched alkyl group on the benzene (B151609) ring and the strong electron-withdrawing nature of the sulfonic acid group (-SO₃H). This substitution pattern influences the aromatic system's electron density and reactivity, particularly directing the sulfonation reaction. sapub.org The sulfonic acid group itself features polarized S-O and O-H bonds, which are critical for its acidic properties and for forming strong hydrogen bonds.
For the N-methylcyclohexylamine component, quantum calculations reveal the electronic properties of the amine group. The nitrogen atom's lone pair of electrons is responsible for its basicity. The electron-donating methyl group attached to the nitrogen slightly increases its basicity compared to an unsubstituted amine.
When the two components form a salt, a proton is transferred from the sulfonic acid to the amine, creating a sulfonate anion (R-SO₃⁻) and an N-methylcyclohexylammonium cation (R'-NH₂⁺CH₃). Quantum chemical calculations can model this proton transfer and characterize the resulting electrostatic potential and charge distribution of the ion pair. The primary interaction is the strong ionic bond between the negatively charged oxygen atoms of the sulfonate group and the positively charged ammonium (B1175870) group.
Table 1: Representative Quantum Chemical Calculation Methods for Structural Analysis
| Calculation Method | Basis Set | Typical Applications |
|---|---|---|
| Density Functional Theory (DFT) | e.g., B3LYP/6-311++G(d,p) | Geometry optimization, electronic properties, reaction thermodynamics. nih.govsapub.org |
| Møller-Plesset Perturbation Theory (MP2) | e.g., aug-cc-pVDZ | High-accuracy energy calculations, electron correlation effects. nih.govresearchgate.net |
This table is generated based on common practices in computational chemistry for similar molecules.
Both the branched alkyl chain of the sulfonic acid and the cyclohexane (B81311) ring of the amine are conformationally flexible. Understanding the preferred shapes (conformers) and the energy barriers between them is crucial.
For the N-methylcyclohexylamine cation, the cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. There are two possible chair conformers that can interconvert via a ring-flip. The substituents (the N-methylamino group and the methyl group on the nitrogen) can be in either axial or equatorial positions. Conformational analysis studies consistently show that substituents on a cyclohexane ring prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. Therefore, the most stable conformer of the N-methylcyclohexylammonium cation would have the bulky ammonium group in an equatorial position. Computational studies can quantify the energy difference between the equatorial and axial conformers. researchgate.net
Reaction Mechanism Modeling and Transition State Theory
Computational chemistry is invaluable for modeling the chemical reactions involved in the synthesis of Einecs 306-074-3, namely the sulfonation of the alkylbenzene and the subsequent acid-base neutralization.
The formation of (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid occurs via electrophilic aromatic substitution, where sulfur trioxide (SO₃) is the electrophile. Computational modeling of this reaction for similar long-chain alkylbenzenes provides significant insights. sapub.orgsapub.org
Thermodynamic analysis using DFT calculations has shown that the sulfonation of alkylbenzenes is a highly exothermic and thermodynamically favorable process. sapub.orgsapub.orgscite.ai The Gibbs free energy of reaction (ΔG) for the sulfonation of various alkylbenzenes typically ranges from -185 to -235 kJ/mol. sapub.orgsapub.org The alkyl group is an ortho-, para-director; however, due to the significant steric bulk of the (1,1,2,4,6-pentamethylheptyl) group, the sulfonation is expected to occur almost exclusively at the para-position to minimize steric hindrance. sapub.org
Transition state theory can be used to calculate the activation energies for the reaction, providing information about the reaction kinetics. The mechanism involves the formation of a charged intermediate known as a sigma complex or Wheland intermediate, which then loses a proton to restore aromaticity. Computational models can map the entire reaction pathway, identifying the structures and energies of reactants, transition states, intermediates, and products.
Furthermore, these studies can model the formation of potential side products. Under industrial conditions, side reactions can lead to the formation of sulfones and pyrosulfonic acids, which can affect the product's purity and properties. sapub.orgsapub.org
Table 2: Calculated Thermodynamic Data for a Representative Alkylbenzene Sulfonation
| Thermodynamic Parameter | Typical Calculated Value (kJ/mol) | Significance |
|---|---|---|
| Gibbs Free Energy (ΔG) | -228.3 | Indicates a spontaneous and favorable reaction. sapub.org |
| Enthalpy (ΔH) | -150 to -170 | Indicates a highly exothermic reaction. scite.ai |
| Sulfonation at para-position (ΔG) | -232 | Thermodynamically more favorable than other positions. sapub.org |
Data sourced from studies on analogous C9-C14 alkylbenzenes. sapub.orgsapub.orgscite.ai
The interaction between the sulfonic acid and the amine to form the salt is an acid-base neutralization. Molecular Dynamics (MD) simulations are particularly well-suited to study the dynamics of this process in a solvent. mdpi.com
MD simulations can model the diffusion of the acid and base molecules in a medium, their initial encounter, and the subsequent proton transfer. By simulating a system containing many molecules of the acid, base, and a solvent (like water or a nonpolar solvent), researchers can observe the dynamics of ion pair formation. These simulations provide details on the structure of the solvent around the ions and the stability of the resulting ion pair. ucl.ac.ukacs.org The simulations can also explore the dissociation of the salt into free ions, which is an equilibrium process dependent on the solvent's polarity and temperature. The insights gained are crucial for understanding the compound's behavior in various formulations.
Prediction of Intermolecular Interactions and Self-Assembly Behavior
The compound this compound is an amphiphilic molecule, possessing a large, nonpolar alkylbenzene "tail" and a polar, ionic "head" (the sulfonate-ammonium group). This structure strongly suggests a tendency to self-assemble in solution to minimize unfavorable interactions between the hydrophobic tails and a polar solvent.
Computational modeling, especially coarse-grained or all-atom MD simulations, can predict this self-assembly behavior. mdpi.com In a polar solvent like water, the molecules are expected to form aggregates such as micelles or vesicles. In these structures, the hydrophobic tails would cluster together in the core, shielded from the water, while the hydrophilic ionic heads would form the outer surface, interacting favorably with the water molecules. mdpi.com
Simulations can predict the critical micelle concentration (CMC), the size and shape of the aggregates, and the dynamics of the self-assembly process. mdpi.com The strong ionic and hydrogen-bonding capabilities of the sulfonate-ammonium head group would lead to significant interactions at the surface of these aggregates. acs.org The interplay of ionic interactions, hydrogen bonding between the headgroups, and van der Waals forces between the tails governs the final morphology of the self-assembled structures. mdpi.comrsc.org These predictive studies are vital for applications where the compound is used as a surfactant or dispersant.
Table 3: Compound Names Mentioned in the Article
| Compound Name | Role in Article |
|---|---|
| (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid, compound with N-methylcyclohexylamine (1:1) | Primary subject of the article |
| This compound | European Inventory of Existing Commercial Chemical Substances number for the primary subject |
| (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid | The acidic component of the salt |
| N-methylcyclohexylamine | The basic (amine) component of the salt |
| Sulfur trioxide | Reagent for the sulfonation reaction |
| Pyrosulfonic acids | Potential side product of sulfonation |
Molecular Dynamics Simulations of Aqueous Solutions and Interfaces
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For a surfactant molecule like (1,1,2,4,6-pentamethylheptyl)benzenesulphonic acid, compound with N-methylcyclohexylamine (1:1), MD simulations could theoretically provide insights into its aggregation behavior in water, the formation of micelles, and its interaction with other molecules at a molecular level. However, without peer-reviewed studies on this specific compound, any discussion would be purely speculative and not based on scientific findings.
Surface Adsorption and Interface Phenomena Modeling
The modeling of surface adsorption and interface phenomena is critical for understanding the functionality of surfactants. Such models can predict how these molecules arrange themselves at liquid-air or liquid-solid interfaces, which is fundamental to their application as detergents, emulsifiers, or wetting agents. The unique structure of the (1,1,2,4,6-pentamethylheptyl) group combined with the benzenesulphonic acid and N-methylcyclohexylamine components suggests complex interfacial behavior. Nevertheless, the absence of dedicated research on this compound means that no specific models or research findings can be reported.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
